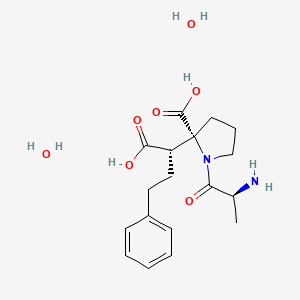
3-(3-Pyridyl)-1-propanol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Pyridyl)-1-propanol Hydrochloride is a chemical compound that features a pyridine ring attached to a propanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-1-propanol Hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable reducing agent to form 3-(3-pyridyl)-1-propanol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. Common reducing agents include sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation of 3-pyridinecarboxaldehyde in the presence of a palladium or platinum catalyst. The resulting alcohol is then converted to its hydrochloride salt by treatment with hydrochloric acid. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions: 3-(3-Pyridyl)-1-propanol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products:
Oxidation: 3-(3-Pyridyl)propanoic acid.
Reduction: 3-(3-Piperidyl)-1-propanol.
Substitution: 3-(3-Pyridyl)-1-chloropropane.
科学的研究の応用
3-(3-Pyridyl)-1-propanol Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways involving pyridine derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(3-Pyridyl)-1-propanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors that recognize pyridine derivatives. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or act as an agonist or antagonist at specific receptors.
類似化合物との比較
- 3-Pyridylacetic acid hydrochloride
- 3-Pyridinemethanol
- 3-(2-Hydroxyethyl)pyridine
Comparison: 3-(3-Pyridyl)-1-propanol Hydrochloride is unique due to its specific structure, which combines a pyridine ring with a propanol group. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds like 3-Pyridylacetic acid hydrochloride, which has a carboxylic acid group instead of an alcohol. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C8H12ClNO |
|---|---|
分子量 |
173.64 g/mol |
IUPAC名 |
3-pyridin-3-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h1,3,5,7,10H,2,4,6H2;1H |
InChIキー |
CMDCGPYSQVTCPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)



![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)





![trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)
